molecular formula C11H21N3O2 B13166485 tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

Cat. No.: B13166485
M. Wt: 227.30 g/mol
InChI Key: LLLZGORJBDWVBF-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamimidoylcyclopentyl)carbamate is a chemical building block of interest in synthetic organic and medicinal chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthesis due to its stability towards bases and nucleophiles and its selective removal under mild acidic conditions . The molecule also contains a carbamimidoyl group, which can serve as a key functional handle for constructing more complex nitrogen-containing heterocycles or for molecular diversification. The primary research application of this compound is as a versatile synthetic intermediate. Its structural features make it a potential precursor for the synthesis of various pharmacologically active molecules. Researchers can leverage the orthogonal reactivity of the Boc-protected amine and the carbamimidoyl group to design complex molecular architectures. The Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine and gaseous byproducts, without affecting other sensitive functional groups in the molecule . This deprotection mechanism is a cornerstone of modern peptide and heterocycle synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is solely for use in professional laboratory or industrial settings by qualified personnel. It is not for personal, medical, or veterinary use.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

InChI

InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H3,12,13)(H,14,15)

InChI Key

LLLZGORJBDWVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=N)N

Origin of Product

United States

Preparation Methods

Neutral Reagents Condensation Method

A recent patent (CA3087004A1) describes a novel method for preparing tert-butyl N-substituted carbamates with improved yield and purity by employing neutral forms of reagents to avoid increased viscosity and difficult stirring in the reaction medium.

Key steps:

  • Mix tert-butyl N-(1-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral form) with an oxoacetate derivative in an organic solvent.
  • Add a base to the mixture without requiring strict order of reagent addition.
  • Stir the reaction mixture at controlled temperature until completion.

Advantages:

  • Reduced viscosity of the reaction medium.
  • Higher yield and purity.
  • Scalable to industrial production.

Although this patent focuses on a cyclohexyl derivative, the principle of using neutral Boc-protected amines and oxoacetate derivatives can be adapted for the cyclopentyl carbamimidoyl compound, facilitating amidine formation under mild conditions.

Carbamate Derivative Synthesis via Mixed Acid Anhydride Route

A Chinese patent (CN102020589B) reports a preparation method for a tert-butyl carbamate derivative structurally related to the target compound, involving:

  • Starting from N-BOC-D-serine as the Boc-protected amino acid precursor.
  • Formation of a mixed acid anhydride intermediate by reaction with isobutyl chlorocarbonate in the presence of N-methylmorpholine as a base.
  • Condensation of the mixed anhydride with benzylamine or other amines in anhydrous ethyl acetate.
  • Isolation of the product by extraction, washing, and crystallization.

This method achieves high yields (90-93%) and high purity, with the reaction conducted at low temperatures (-15 to 15 °C) to control reactivity.

Though the example uses benzylamine, the approach can be adapted for cyclopentyl amines bearing carbamimidoyl groups, enabling efficient Boc-protection and amidine formation in a controlled manner.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Neutral Reagents Condensation Boc-protected amino cyclohexyl + oxoacetate Organic solvent, base, room temp stirring >85 >95 Low viscosity, scalable, simple process Specific to cyclohexyl, adaptation needed
Mixed Acid Anhydride Condensation N-BOC-D-serine + amine (e.g., benzylamine) Isobutyl chlorocarbonate, NMM, ethyl acetate, 0 to 15 °C 90-93 High High yield, controlled conditions Requires low temp, multiple steps
Carbamate Formation via Coupling Agents Boc-protected amine + carboxylic acid derivatives EDCI, HOBt, organic solvents, room temp 80-85 High Mild conditions, good yields Use of coupling agents increases cost

Research Findings and Analysis

  • The use of neutral forms of Boc-protected amines and oxoacetate derivatives avoids the formation of viscous reaction mixtures, which is a common problem in amidine synthesis. This improves stirring efficiency and reaction kinetics, leading to better yields and purities.

  • Mixed acid anhydride formation followed by amine condensation provides a robust and reproducible route to Boc-protected carbamimidoyl derivatives with high stereochemical control when starting from chiral amino acids.

  • Coupling reagents such as EDCI and HOBt, commonly used in peptide synthesis, can be applied to form carbamate bonds efficiently but may introduce additional purification steps and cost.

  • Reaction temperatures between -15 °C and 15 °C are critical in some methods to control side reactions and maintain stereochemical integrity.

  • Purification typically involves extraction, washing with aqueous solutions (acidic and brine), drying over anhydrous salts, and chromatographic or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoylcyclopentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on different biological pathways to identify potential drug candidates .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between "tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate" and analogous Boc-protected compounds.

Table 1: Comparative Analysis of Boc-Protected Compounds

Compound Name Core Structure Key Functional Groups Notable Properties Applications/Implications
Target : this compound Cyclopentane Carbamimidoyl, Boc High aqueous solubility (guanidine basicity); stable under basic conditions Drug intermediate; potential enzyme inhibitor
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl, Boc Rigid 3D structure; moderate solubility Rigid scaffold for drug design; aldehyde enables conjugation
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclo[2.2.1]heptane Aza (NH), Boc Enhanced rigidity; basic nitrogen for pH-dependent solubility Bioactive molecules requiring spatial precision
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Linear alkyl chain Azide, Boc Click-chemistry reactivity (azide); flexible chain Bioconjugation; prodrug synthesis
tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate Cyclobutane + aryl 4-Aminophenyl, Boc π-π interactions (aryl); cyclobutane strain Aromatic intermediate; kinase inhibitor scaffolds
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Cyclobutane + benzyl Benzyl, Ketone, Boc Lipophilic (benzyl); ketone reactivity Targets requiring membrane permeability

Key Comparisons:

Structural Rigidity vs. Flexibility :

  • The bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane derivatives exhibit high rigidity, favoring binding to sterically constrained biological targets. In contrast, the target compound’s cyclopentane and the linear alkyl chain in offer greater conformational adaptability.

The azide in enables bioorthogonal reactions, while the formyl group in allows for Schiff base formation.

Solubility and Lipophilicity :

  • The target’s carbamimidoyl group improves aqueous solubility, whereas the benzyl () and aryl () groups increase lipophilicity, favoring membrane penetration.

Synthetic Utility :

  • Compounds with aldehydes () or azides () serve as versatile intermediates for further functionalization. The target’s Boc-protected carbamimidoyl group is ideal for temporary amine protection in peptide or nucleobase synthesis.

Biological Applications: The bicyclo derivatives () are prioritized in structure-based drug design, while the aryl-cyclobutyl compound () may optimize kinase binding.

Research Findings and Implications

  • Bicyclic vs. Monocyclic Cores: Bicyclic frameworks (e.g., ) often exhibit higher metabolic stability due to reduced conformational freedom, whereas the target’s cyclopentane may improve synthetic yield and scalability .
  • Guanidine vs. Aza/Azido Groups : The carbamimidoyl group’s strong basicity (target) contrasts with the aza group’s moderate basicity () and the azide’s inertness (), directing their use in divergent biological or synthetic contexts.
  • Aromatic vs. Aliphatic Substituents : Aryl groups () enhance binding to aromatic enzyme pockets, while aliphatic chains () improve solubility in polar solvents.

Biological Activity

tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C8H17N3O2
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1330822-96-2
  • IUPAC Name : tert-butyl (1S)-2-amino-2-imino-1-methylethylcarbamate hydrochloride

The biological activity of this compound is primarily linked to its role as a modulator of various cellular pathways:

  • Inhibition of Sphingosine Kinase : Research indicates that compounds similar to tert-butyl carbamate can inhibit sphingosine kinases, which are crucial in the regulation of sphingosine 1-phosphate (S1P), a signaling molecule involved in cell growth and survival .
  • Impact on Apoptosis and Autophagy : The compound has shown promise in promoting apoptosis in cancer cells, potentially by modulating the MAPK/ERK signaling pathway, which is often dysregulated in tumors .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : It may also influence GPCR signaling, affecting various physiological responses including inflammation and immune responses .

Anticancer Activity

A significant area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

  • Study 1 : In a study involving human breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating potent cytotoxic effects .
  • Study 2 : Another study focused on colorectal cancer cells showed that the compound inhibited cell migration and invasion, suggesting potential for use in metastasis prevention .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, which are indicative of inflammatory responses.

Study Model Outcome
Breast Cancer CellsIn vitro50% reduction in viability
Colorectal Cancer CellsIn vitroInhibition of migration/invasion
Inflammation ModelAnimal modelReduced TNF-alpha and IL-6 levels

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